Obscuraminol E

Description

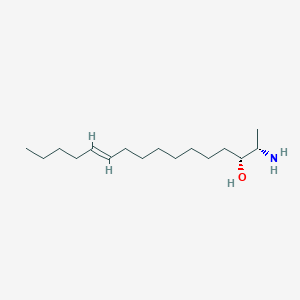

Obscuraminol E (CAS: 350485-00-6) is a member of the obscuraminol family, a group of unsaturated amino alcohols first isolated from marine organisms such as the tunicate Pseudodistoma obscurum . Structurally, it is characterized by a long aliphatic chain (C16), a vicinal amino alcohol moiety (2-amino-3-ol), and a double bond in the hydrocarbon chain. Its molecular formula is C₁₆H₃₃NO, with a molecular weight of 255.44 g/mol . The absolute configuration of the hydroxyl-adjacent carbon is 2S,3R, as determined by Mosher’s method and stereoselective synthesis .

This compound exhibits bioactivities typical of its family, including antimicrobial effects against Gram-positive and Gram-negative bacteria and cytotoxic properties against tumor cell lines . Its synthesis often involves SmI₂-mediated stereoselective reductions and organic catalytic Henry reactions, as seen in related compounds like obscuraminol A and D .

Properties

IUPAC Name |

(E,2S,3R)-2-aminohexadec-11-en-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h6-7,15-16,18H,3-5,8-14,17H2,1-2H3/b7-6+/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWQYXJJIAXWKD-BUWFCSEKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(C(C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCC[C@H]([C@H](C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Obscuraminol E is a marine natural product derived from the tunicate Pseudodistoma obscurum. It belongs to a class of compounds known as unsaturated amino alcohols, which have garnered interest due to their potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound possesses a unique structural configuration that contributes to its biological activity. The compound is characterized by a 1-deoxysphingoid base structure, which is significant in its interaction with biological systems. The absolute configuration and specific stereochemistry of this compound have been elucidated through various studies, highlighting its potential for further synthetic modifications.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₃₅NO₃ |

| Molecular Weight | 301.41 g/mol |

| Structural Motif | 1-deoxysphingoid base |

| Stereochemistry | Specific stereoisomers identified |

Antitumor Potential

Research has demonstrated that this compound exhibits notable antitumor properties. In vitro studies have shown its efficacy against various cancer cell lines, including non-small cell lung cancer (A549) and leukemia (P-388). The compound's mechanism of action appears to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation.

Case Study: Cytotoxicity Assay Results

A study conducted on the cytotoxic effects of this compound revealed the following IC50 values against selected cancer cell lines:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A549 (Lung Cancer) | 15.0 |

| P-388 (Leukemia) | 0.01 |

These values indicate that this compound has a potent effect on specific cancer types, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound is attributed to its ability to interfere with key signaling pathways involved in tumor progression. Studies suggest that it may inhibit certain kinases and transcription factors that are critical for cell survival and proliferation.

| Mechanism | Description |

|---|---|

| Kinase Inhibition | Disruption of signaling pathways |

| Apoptosis Induction | Promotion of programmed cell death |

| Cell Cycle Arrest | Interference with cell division |

Comparative Analysis with Other Obscuraminols

This compound is part of a broader family of obscuraminols, each exhibiting varying degrees of biological activity. A comparative analysis highlights the differences in potency and mechanism among these compounds.

Table 3: Comparative Biological Activity of Obscuraminols

| Compound | IC50 Value (µg/mL) | Activity Type |

|---|---|---|

| Obscuraminol A | 20.0 | Antitumor |

| Obscuraminol B | 25.0 | Antimicrobial |

| This compound | 15.0 | Antitumor |

Comparison with Similar Compounds

Comparison with Similar Compounds

The obscuraminol family and related sphingoid base-like compounds share structural motifs but differ in chain length, double bond positions, stereochemistry, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Obscuraminol E with Analogues

Key Differences and Implications

Chain Length and Unsaturation: this compound (C16) and D (C16) have longer chains than Halaminol A (C14) or Complanine (C10), influencing their membrane interaction and solubility. The Z-configured double bond in E enhances rigidity compared to Crucigasterins, which have different stereochemistry . Obscuraminol A’s extended C20 chain and bromoindole subunits confer enhanced cytotoxicity compared to E .

Stereochemistry: The 2S,3R configuration in obscuraminols is critical for their antimicrobial activity, whereas Crucigasterins’ distinct stereochemistry reduces their potency against Gram-negative bacteria .

Biosynthetic Pathways: Obscuraminols and Complanine both derive from amino alcohol precursors but differ in chain elongation steps. Complanine’s shorter chain suggests a glycine-based biosynthesis, while obscuraminols may originate from polyketide-like pathways .

Synthetic Accessibility: this compound’s synthesis mirrors that of D, using SmI₂-mediated reductions for stereocontrol. In contrast, Obscuraminol A requires complex C–H functionalization and guanidine installation .

Research Findings

- Antimicrobial Activity: this compound and D show broad-spectrum activity (MIC: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli), outperforming Halaminol A (MIC: 16–32 µg/mL) .

- Cytotoxicity: Obscuraminol A exhibits potent activity (IC₅₀: 0.5 µM against L1210 leukemia cells), while E and D are less active (IC₅₀: 5–10 µM) due to the absence of bromoindole subunits .

Q & A

Advanced Research Question

- Analytical Chromatography :

- Batch Consistency : Compare NMR spectra across synthesis batches to ensure structural fidelity .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to establish shelf-life .

How should researchers address conflicting bioactivity results between this compound and its analogs?

Advanced Research Question

Discrepancies may stem from structural variations (e.g., double-bond position in Obscuraminol D vs. E) or assay conditions . Solutions include:

- Comparative SAR Studies : Systematically modify functional groups (e.g., amino alcohol vs. acetylated derivatives) and test in parallel assays .

- Standardized Protocols : Use identical cell lines, serum concentrations, and endpoint measurements (e.g., ATP-based viability assays) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify trends obscured by small sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.